MAO-B Inhibitory Potency: Sub-Nanomolar Affinity Differentiates Dual AChE-MAO B-IN-1 from Ladostigil and ASS234
Dual AChE-MAO B-IN-1 exhibits MAO-B inhibitory potency that is several orders of magnitude greater than clinically evaluated dual inhibitors like ladostigil and significantly exceeds that of the preclinical tool compound ASS234. This high potency enables robust target engagement at lower concentrations, reducing the risk of off-target effects. For AChE, its potency is lower than ASS234 but remains in a range sufficient for cholinergic modulation when balanced with its MAO-B activity [1][2].
| Evidence Dimension | Inhibitory Potency (IC50) against MAO-B and AChE |
|---|---|
| Target Compound Data | hMAO-B IC50 = 8.2 nM; hAChE IC50 = 550 nM [1] |
| Comparator Or Baseline | Ladostigil (hMAO-B IC50 = 37,100 nM, hAChE IC50 = 31,800 nM) ; ASS234 (hMAO-B IC50 = 177 nM, hAChE IC50 = 810 nM) [2] |
| Quantified Difference | MAO-B: Dual AChE-MAO B-IN-1 is >4,500x more potent than ladostigil and 21x more potent than ASS234. AChE: Dual AChE-MAO B-IN-1 is 58x more potent than ladostigil and 1.5x less potent than ASS234. |
| Conditions | In vitro enzymatic assays using recombinant human MAO-B and AChE |
Why This Matters
Procurement decisions must consider the potency profile; Dual AChE-MAO B-IN-1 offers a unique balance of exceptionally high MAO-B affinity and moderate AChE inhibition, which is distinct from both weaker (ladostigil) and alternative (ASS234) profiles.
- [1] Rullo M, Cipolloni M, Catto M, Colliva C, Miniero DV, Latronico T, de Candia M, Benicchi T, Linusson A, Giacchè N, Altomare CD, Pisani L. Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies. J Med Chem. 2022 Mar 10;65(5):3962-3977. View Source
- [2] Esteban G, et al. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Front Neurosci. 2016 Jun 28;10:294. View Source
